molecular formula C24H33N3O4S B3014875 2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 946242-21-3

2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B3014875
CAS No.: 946242-21-3
M. Wt: 459.61
InChI Key: DKKZQIFBAAHNKC-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with 2,4-dimethoxy groups, a 1-methylindolin-5-yl moiety, and a piperidin-1-yl group. Structural analogs suggest possible activity as kinase or G-protein-coupled receptor (GPCR) modulators, though specific targets remain unconfirmed .

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S/c1-26-14-11-19-15-18(7-9-21(19)26)22(27-12-5-4-6-13-27)17-25-32(28,29)24-10-8-20(30-2)16-23(24)31-3/h7-10,15-16,22,25H,4-6,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKZQIFBAAHNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound features a sulfonamide functional group attached to a benzene ring, with substitutions that suggest interactions with various biological targets, particularly in the central nervous system (CNS).

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H26N2O3S\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes:

  • Dimethoxy groups at the 2 and 4 positions on the benzene ring.
  • A piperidinyl moiety that may enhance its interaction with neurotransmitter receptors.
  • An indoline structure that suggests potential neuroactive properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Dopamine Receptor Modulation : Given the presence of the piperidine and indoline structures, the compound may act as a ligand for dopamine receptors, which are crucial in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease.
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Biological Evaluation

Recent studies have focused on evaluating the biological activity of related compounds, providing insights into the potential efficacy of this compound.

In Vitro Studies

In vitro assays have been conducted to assess the compound's activity against various biological targets. For instance:

  • Dopamine D2 Receptor Binding Affinity : Compounds structurally similar to this sulfonamide have shown high affinity for D2 receptors, indicating a promising profile for neuropharmacological applications.
  • AChE Inhibition Assays : Preliminary data suggest that modifications in the structure can significantly affect potency and selectivity towards AChE, which is critical for developing anti-Alzheimer's agents .

Case Studies and Research Findings

Several case studies have highlighted the compound's potential therapeutic applications:

  • Dopaminergic Activity : A study demonstrated that related compounds could effectively modulate dopaminergic signaling pathways, leading to improved cognitive functions in animal models.
  • Neuroprotective Effects : Research indicated that similar benzenesulfonamides exhibited neuroprotective effects against oxidative stress in neuronal cell lines, which could be beneficial in neurodegenerative diseases .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution characteristics, supporting their viability as drug candidates.

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological ActivityReference
This compoundDimethoxy substitutions; piperidine and indoline moietiesPotential D2 receptor ligand; AChE inhibitor
4-Methoxy-N-(piperidin-4-yl)methylbenzamidePiperidine group; methoxy substitutionNeuroactive properties
2,3-Dimethoxy-N-cyclohexylbenzamideCyclohexyl substitution; dimethoxy groupsCNS activity

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Structural Differences and Implications

3,4-Dimethoxy derivatives (JM6, Ro 61–8048) prioritize aromatic stacking in enzyme active sites, as seen in KMO inhibition .

Heterocyclic Moieties :

  • 1-Methylindolin-5-yl : Unique to the target compound, this group may confer CNS activity due to indoline’s prevalence in neuroactive compounds (e.g., serotonin receptor ligands).
  • Piperidin-1-yl vs. Piperazin-1-yl : Piperazine (e.g., SY-707, 4-methoxy analog ) introduces a basic nitrogen, improving aqueous solubility, whereas piperidine in the target compound may enhance lipophilicity for blood-brain barrier penetration.

Pharmacophore Variations :

  • Thiazole and Pyrimidine Rings (JM6, SY-707, Ro 61–8048): These heterocycles engage in hydrogen bonding with kinase or enzyme targets, contrasting with the indoline-piperidine combination in the target compound, which may favor GPCR interactions .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Piperazine-containing analogs (e.g., 4-methoxy analog ) exhibit higher solubility than piperidine derivatives due to increased basicity.
  • logP: The 2,4-dimethoxy groups in the target compound likely raise logP compared to mono-methoxy analogs, impacting absorption and distribution.
  • Metabolic Stability : Nitro groups (JM6, Ro 61–8048) and fluorinated substituents (e.g., trifluoroethoxy in compounds) improve metabolic resistance, whereas methoxy groups may increase susceptibility to demethylation .

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